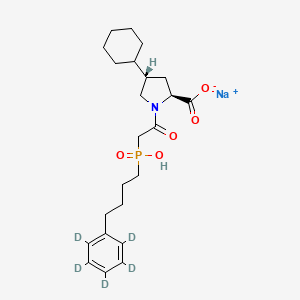

3Beta-Isodihydrocadambine 4-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

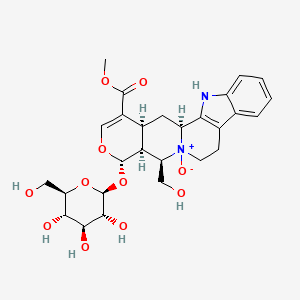

3Beta-Isodihydrocadambine 4-oxide can be isolated from the leaves of Anthocephalus chinensis using column chromatography methods such as silica gel, Sephadex LH20, and HPLC techniques . The compound can also be synthesized through the treatment of 3alpha-dihydrocadambine with beta-glucosidase in aqueous ammonium acetate solution .

Chemical Reactions Analysis

3Beta-Isodihydrocadambine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal temperatures and pressures but can react with strong oxidizing and reducing agents, as well as strong acids and alkalis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3Beta-Isodihydrocadambine 4-oxide has been studied for its antioxidant, antiproliferative, anticancer, and anti-inflammatory activities . It has shown potential in various scientific research applications, including:

Chemistry: Used as a reference compound in the study of indole alkaloids.

Biology: Investigated for its role in plant defense mechanisms and antioxidant activity.

Medicine: Explored for its potential therapeutic effects against malaria, cancer, and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3Beta-Isodihydrocadambine 4-oxide involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, free radical scavenging, and modulation of reactive oxygen species . The compound also influences the metabolic pathways of plant predators and pathogens, contributing to its defense mechanism .

Comparison with Similar Compounds

3Beta-Isodihydrocadambine 4-oxide is similar to other monoterpenoid gluco-indole alkaloids such as cadambine and 3alpha-dihydrocadambine . it is unique due to its specific stereochemistry and the presence of an oxide group at the 4-position . Other similar compounds include anthocephalusine A and various indole alkaloids isolated from Anthocephalus chinensis .

Properties

Molecular Formula |

C27H34N2O11 |

|---|---|

Molecular Weight |

562.6 g/mol |

IUPAC Name |

methyl (1S,14R,15S,16S,20S)-14-(hydroxymethyl)-13-oxido-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C27H34N2O11/c1-37-25(35)15-11-38-26(40-27-24(34)23(33)22(32)19(10-31)39-27)20-14(15)8-17-21-13(6-7-29(17,36)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18+,19-,20+,22-,23+,24-,26+,27+,29?/m1/s1 |

InChI Key |

NVUHVENKCFNJQW-GDPYHQKMSA-N |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CC[N+]3([C@H]2CO)[O-])C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC3C4=C(CC[N+]3(C2CO)[O-])C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)